9-Icosyl-9-phosphabicyclo[3.3.1]nonane
Overview
Description
9-Icosyl-9-phosphabicyclo[331]nonane is an organic phosphorus compound with the molecular formula C28H55P it features an ether bond instead of an ester bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 9-Icosyl-9-phosphabicyclo[3.3.1]nonane involves the reaction of 1-chlorooctadecane with sodium phosphide in a suitable solvent . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves similar reaction conditions as those used in laboratory settings, scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
9-Icosyl-9-phosphabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its phosphine form.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require specific catalysts and solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
9-Icosyl-9-phosphabicyclo[3.3.1]nonane has several scientific research applications:
Asymmetric Synthesis and Catalysis: It has been used in asymmetric cyclization and allylic substitution reactions, facilitated by palladium-catalyzed processes.
Synthesis and Characterization of Novel Compounds: Researchers have explored its steric and electronic properties to develop new chiral phosphines and other derivatives.
Nanoparticle Synthesis: It has been employed in the synthesis of gold, silver, palladium, and platinum nanoparticles.
Ligand Synthesis and Coordination Chemistry: It has been used to synthesize novel ligands and explore their coordination properties with various metals.
Mechanism of Action
The mechanism of action of 9-Icosyl-9-phosphabicyclo[3.3.1]nonane involves its interaction with molecular targets through its phosphine group. This interaction can facilitate various catalytic processes, including asymmetric synthesis and coordination chemistry. The specific pathways and molecular targets depend on the context of its application, such as the type of reaction or the metal involved in coordination.
Comparison with Similar Compounds
Similar Compounds
9-Phosphabicyclo[3.3.1]nonane: A similar compound with a different alkyl group attached to the phosphine core.
9-Borabicyclo[3.3.1]nonane: A related compound used in nanoparticle synthesis.
3-Aza-7-phosphabicyclo[3.3.1]nonan-9-ones: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
9-Icosyl-9-phosphabicyclo[3.3.1]nonane is unique due to its long icosyl (eicosyl) group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications, such as asymmetric catalysis and nanoparticle synthesis, where these properties can be leveraged to achieve desired outcomes.
Properties
IUPAC Name |
9-icosyl-9-phosphabicyclo[3.3.1]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H55P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26-29-27-22-20-23-28(29)25-21-24-27/h27-28H,2-26H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUBJAXSVUKLBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCP1C2CCCC1CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H55P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065672 | |
Record name | 9-Phosphabicyclo[3.3.1]nonane, 9-eicosyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 9-Phosphabicyclo[3.3.1]nonane, 9-eicosyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13887-00-8 | |
Record name | 9-Eicosyl-9-phosphabicyclo[3.3.1]nonane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13887-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Phosphabicyclo(3.3.1)nonane, 9-eicosyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013887008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Phosphabicyclo[3.3.1]nonane, 9-eicosyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-Phosphabicyclo[3.3.1]nonane, 9-eicosyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-icosyl-9-phosphabicyclo[3.3.1]nonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.215 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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